(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURJNAKMHCLQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several important functional groups:
- Bromobenzoyl group : Enhances reactivity and interaction with biological targets.
- Sulfamoyl group : Improves solubility and bioavailability.
- Thiazole moiety : Associated with various biological activities.
These structural characteristics contribute to the compound's potential in therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole core through cyclization reactions.
- Introduction of the bromobenzoyl group via acylation reactions.
- Formation of the imino group through dehydration reactions involving suitable amines.
The mechanism of action for this compound is primarily mediated through its interaction with various biological macromolecules, including enzymes and receptors. The following pathways are particularly noteworthy:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects.
- Receptor binding : The bromobenzoyl group may facilitate binding to specific receptors, modulating their activity and influencing cellular responses.
Biological Activities
Research has demonstrated that this compound exhibits a variety of biological activities:
Case Studies
- Antibacterial Activity : A study indicated that derivatives similar to this compound exhibited high efficacy against Gram-positive bacteria, suggesting potential for development as antibiotic agents.
- Anticancer Research : In vitro assays have shown that this compound can inhibit the growth of cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Anti-inflammatory Studies : Experimental models utilizing carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Bromobenzoyl Group : Enhances reactivity and potential interactions with biological targets.
- Sulfamoyl Group : Known for its antibacterial properties.
- Thiazole Moiety : Associated with various biological activities, including anticancer effects.
The molecular formula for this compound is C17H14BrN3O5S2, with a molecular weight of 484.34 g/mol.
Research indicates that (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibits diverse biological activities, which can be summarized as follows:
- Antibacterial Properties : The sulfamoyl group is known for its role in inhibiting bacterial growth, making this compound a candidate for developing new antibacterial agents.
- Anticancer Activity : The thiazole moiety has been linked to anticancer properties, suggesting potential applications in cancer treatment. Studies involving similar compounds have shown promising results against various cancer cell lines.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases such as diabetes and Alzheimer's disease through modulation of biochemical pathways.
Q & A
Q. Purity Validation :
- Chromatography : HPLC or GC to assess purity (>95% typical).
- Spectroscopy : ¹H/¹³C NMR for structural confirmation, FT-IR for functional group analysis, and HRMS for molecular weight verification .
Advanced Question: How can researchers optimize reaction conditions for introducing the sulfamoyl group while minimizing side products?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfamoylation efficiency by stabilizing intermediates .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfamoyl chloride to substrate to ensure complete conversion without excess reagent .
- Real-Time Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .
Advanced Question: What spectroscopic techniques are most reliable for confirming the Z-configuration of the imino group?
Answer:
- NOESY NMR : Correlates spatial proximity between the 2-bromobenzoyl proton and the thiazole ring proton to confirm Z-geometry .
- X-ray Crystallography : Definitive structural assignment if single crystals are obtainable .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated Z/E isomer chemical shifts .
Basic Question: What biological targets are plausible for this compound, and how can its activity be assessed?
Answer:
Potential Targets :
Q. Activity Assessment :
- In Vitro Assays :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to crystallized targets (e.g., PDB: 1XHX for carbonic anhydrase) .
Advanced Question: How should researchers address contradictions in yield vs. purity data during scale-up synthesis?
Answer:
Root-Cause Analysis :
- Byproduct Identification : LC-MS or GC-MS to detect impurities (e.g., hydrolyzed ester or brominated side products) .
- Kinetic Studies : Vary reaction time/temperature to identify optimal windows for high yield and purity .
Q. Mitigation Strategies :
- Purification : Gradient column chromatography (e.g., silica gel, 10–40% ethyl acetate/hexane) to isolate the target compound .
- Process Analytical Technology (PAT) : Implement inline sensors to monitor critical parameters (pH, temp) and adjust dynamically .
Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Answer:
- DFT Calculations :
- Calculate Fukui indices to identify nucleophilic (sulfamoyl group) and electrophilic (bromobenzoyl region) sites .
- Simulate reaction pathways for hydrolysis or thiol-adduct formation .
- MD Simulations : Assess solvent accessibility of reactive groups in aqueous or lipid environments .
Basic Question: How can researchers improve the compound’s solubility for in vivo studies without structural modification?
Answer:
- Co-Solvent Systems : Use DMSO:PBS (10:90) or cyclodextrin inclusion complexes .
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
- pH Adjustment : Test solubility in buffered solutions (pH 1.2–7.4) mimicking physiological conditions .
Advanced Question: What methodologies validate metabolic stability in hepatic microsomes?
Answer:
- Microsome Incubation :
- Incubate compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C .
- Terminate reactions at 0, 15, 30, 60 mins with acetonitrile.
- LC-MS/MS Analysis : Quantify parent compound degradation to calculate half-life (t₁/₂) .
- CYP450 Inhibition Screening : Use luminescent assays to identify isoform-specific interactions (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
